3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid
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Overview
Description
3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a carboxylic acid group attached to an isoxazole ring. Its unique structure makes it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxyphenyl compounds, followed by the formation of the isoxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .
Scientific Research Applications
3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The isoxazole ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Shares the bromine and methoxy groups but differs in the presence of a nitrile group instead of the isoxazole ring.
(2-Bromo-4,5-dimethoxyphenyl)acetic acid: Similar structure but lacks the isoxazole ring and has an acetic acid group instead.
Uniqueness
The uniqueness of 3-(2-Bromo-4,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylic acid lies in its isoxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C13H12BrNO5 |
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Molecular Weight |
342.14 g/mol |
IUPAC Name |
3-(2-bromo-4,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO5/c1-6-11(13(16)17)12(15-20-6)7-4-9(18-2)10(19-3)5-8(7)14/h4-5H,1-3H3,(H,16,17) |
InChI Key |
IXATYVCGUUPOJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2Br)OC)OC)C(=O)O |
Origin of Product |
United States |
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